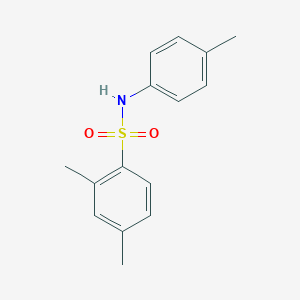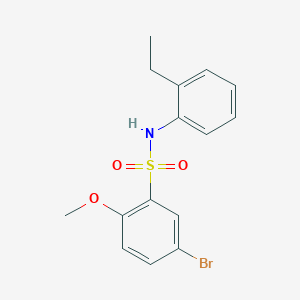![molecular formula C27H29N3O2 B229225 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is not fully understood, but it is thought to act on the serotonergic system. Specifically, 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is thought to act as an antagonist at the 5-HT2C receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can increase dopamine release in the prefrontal cortex, suggesting that it may have potential as a treatment for disorders such as schizophrenia and attention deficit hyperactivity disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole in lab experiments is that it has been extensively studied and optimized for synthesis, making it a reliable and consistent compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole. One area of research could focus on its potential as a treatment for anxiety and depression, with further studies needed to determine its efficacy and safety in humans.
Another area of research could focus on its potential as a treatment for addiction, with further studies needed to determine its efficacy and safety in humans.
Finally, further studies could focus on the mechanism of action of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole, with the goal of developing more targeted and effective treatments for a variety of disorders.
Méthodes De Synthèse
The synthesis of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole involves a multi-step process that begins with the reaction of 1,3-benzodioxole with piperazine. This intermediate is then reacted with 4-chloromethylbenzaldehyde to form the final product, 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole. The synthesis of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has been optimized to produce high yields and purity, making it a viable option for further research.
Applications De Recherche Scientifique
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as a treatment for anxiety and depression. Studies have shown that 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can reduce anxiety-like behaviors in animal models, suggesting that it may have potential as an anxiolytic agent.
Another area of research has focused on the potential of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole as a treatment for addiction. Studies have shown that 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can reduce drug-seeking behaviors in animal models, suggesting that it may have potential as a treatment for addiction.
Propriétés
Formule moléculaire |
C27H29N3O2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C27H29N3O2/c1-2-30-24-6-4-3-5-22(24)23-15-20(7-9-25(23)30)17-28-11-13-29(14-12-28)18-21-8-10-26-27(16-21)32-19-31-26/h3-10,15-16H,2,11-14,17-19H2,1H3 |
Clé InChI |
DHXTXXXALLKAHB-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C61 |
SMILES canonique |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)





